

Methoxyacetaldehyde: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Methoxyacetaldehyde

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Abstract

Methoxyacetaldehyde (CAS No. 10312-83-1) is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. It is a key metabolite in the biotransformation of 2-methoxyethanol and has garnered attention for its biological activities, including immunosuppressive and potential teratogenic effects. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, purification, and spectroscopic analysis of **methoxyacetaldehyde**. Detailed illustrative experimental protocols for its synthesis, purification, and key biological assays are presented. Furthermore, this guide includes visualizations of its metabolic pathway and potential mechanisms of biological action to support further research and drug development.

Chemical and Physical Properties

Methoxyacetaldehyde is a colorless liquid with a characteristic aldehyde odor. It is miscible with water and many organic solvents.^[1] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₆ O ₂	[2][3][4]
Molecular Weight	74.08 g/mol	[2][3][4]
Boiling Point	41.5 - 101 °C (at 760 mmHg)	[1][3][5]
Density	0.9 - 1.005 g/cm ³	[1][4][5]
Flash Point	-38.9 °C	[1][5]
Vapor Pressure	406.3 mmHg at 25°C	[1][5]
LogP	-0.64	[5]
Refractive Index	1.3878 - 1.3950 (at 20-25°C)	[1][6]

Chemical Structure and Identifiers

The structure of **methoxyacetaldehyde** is characterized by a methoxy group attached to the alpha-carbon of an acetaldehyde molecule.

Identifier	Value	Reference(s)
IUPAC Name	2-methoxyacetaldehyde	[2][7]
CAS Number	10312-83-1	[2][3][4]
SMILES	COCC=O	[8]
InChI	InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3	[2][8]
InChIKey	YSEFYOVWKJXNCH-UHFFFAOYSA-N	[2][8]
Synonyms	Methoxyethanal, α-Methoxyacetaldehyde	[2][4]

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis, purification, and analysis of **methoxyacetaldehyde**, as well as for assessing its biological activity. These protocols are based on established chemical principles and published data on related compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of Methoxyacetaldehyde by Oxidation of 2-Methoxyethanol

This protocol describes the synthesis of **methoxyacetaldehyde** via the catalytic oxidation of 2-methoxyethanol.

Principle: 2-Methoxyethanol is oxidized to **methoxyacetaldehyde** in the presence of a suitable catalyst and an oxidizing agent. The reaction is typically carried out in a controlled temperature and pressure environment.

Materials:

- 2-Methoxyethanol
- Platinum-containing heterogeneous catalyst
- Deionized water
- Oxygen gas
- Stirred reaction vessel with temperature and pressure control
- Gas inlet and outlet
- Condenser

Procedure:

- To a stirred reaction vessel, add the platinum-containing heterogeneous catalyst and deionized water.
- Set the reaction vessel to the desired temperature, typically between 40°C and 60°C.

- Pressurize the vessel with oxygen to a partial pressure of 0.1 to 0.3 MPa.
- Continuously feed 2-methoxyethanol and oxygen into the reaction vessel while maintaining constant temperature and pressure.
- The reaction is exothermic; ensure efficient cooling to maintain the desired temperature.
- The product, **methoxyacetaldehyde**, is continuously removed from the reaction mixture, typically by distillation, and collected in a cooled receiving flask.
- Monitor the reaction progress by techniques such as gas chromatography to determine the conversion of 2-methoxyethanol and the yield of **methoxyacetaldehyde**.

Purification by Fractional Distillation

This protocol outlines the purification of **methoxyacetaldehyde** from a reaction mixture using fractional distillation.

Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes first, and its vapor is enriched as it rises through a fractionating column.

Materials:

- Crude **methoxyacetaldehyde** mixture
- Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
- Heating mantle with a temperature controller
- Boiling chips
- Thermometer

Procedure:

- Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
- Add the crude **methoxyacetaldehyde** mixture and a few boiling chips to the distilling flask.
- Begin heating the distilling flask gently.
- As the mixture heats, observe the condensation ring rising slowly up the fractionating column.
- Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the most volatile component.
- Collect the fraction that distills over at a constant temperature. This will be the purified **methoxyacetaldehyde**.
- Continue distillation until the temperature begins to rise again, indicating that the next component is starting to distill.
- Store the purified **methoxyacetaldehyde** in a tightly sealed container in a cool, dark place.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Sample Preparation:

- Dissolve 5-10 mg of purified **methoxyacetaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR (Proton NMR) Experimental Parameters (Illustrative):

- Spectrometer: 400 MHz
- Solvent: CDCl_3

- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°

Expected ^1H NMR Spectrum:

- A singlet corresponding to the aldehydic proton (CHO).
- A singlet corresponding to the methoxy protons (OCH_3).
- A singlet corresponding to the methylene protons (CH_2).

^{13}C NMR (Carbon-13 NMR) Experimental Parameters (Illustrative):

- Spectrometer: 100 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled

Expected ^{13}C NMR Spectrum:

- A signal for the carbonyl carbon ($\text{C}=\text{O}$).
- A signal for the methylene carbon (CH_2).
- A signal for the methoxy carbon (OCH_3).

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **methoxyacetaldehyde** directly onto the ATR crystal.

Experimental Parameters (Illustrative):

- Spectrometer: FTIR spectrometer with an ATR accessory
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Expected FTIR Spectrum:

- A strong, sharp absorption band around 1730 cm^{-1} corresponding to the C=O stretch of the aldehyde.
- Absorption bands in the region of 2900-2800 cm^{-1} corresponding to C-H stretching vibrations of the alkyl and aldehyde groups.
- An absorption band around 1100 cm^{-1} corresponding to the C-O stretching vibration of the ether group.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure through fragmentation patterns.

Sample Introduction and Ionization (Illustrative - Electron Ionization):

- Introduce a volatile sample of **methoxyacetaldehyde** into the mass spectrometer, typically via a gas chromatograph (GC-MS).
- Ionize the sample using a high-energy electron beam (typically 70 eV).

Expected Mass Spectrum:

- A molecular ion peak (M^+) corresponding to the molecular weight of **methoxyacetaldehyde** ($m/z = 74$).
- Characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ($M-1$) or the formyl group ($M-29$). Ethers may show cleavage at the C-O bond.

Biological Activity Assays

Principle: This assay assesses the ability of **methoxyacetaldehyde** to suppress the proliferation of activated T-lymphocytes.

Materials:

- Primary human or mouse T-cells
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
- **Methoxyacetaldehyde** stock solution
- Proliferation assay reagent (e.g., CFSE or a colorimetric reagent like WST-1)
- 96-well cell culture plates
- Flow cytometer or microplate reader

Procedure:

- Isolate T-cells from peripheral blood or spleen.

- Label the T-cells with a proliferation tracking dye such as CFSE, if using flow cytometry.
- Seed the T-cells in a 96-well plate at a predetermined density.
- Treat the cells with various concentrations of **methoxyacetaldehyde**. Include a vehicle control.
- Activate the T-cells with anti-CD3/anti-CD28 antibodies.
- Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
- Assess T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry or by measuring the absorbance of the colorimetric reagent using a microplate reader.
- Calculate the percentage of proliferation inhibition relative to the activated, untreated control.

Principle: The zebrafish embryo model is used to assess the potential of a compound to cause developmental abnormalities.

Materials:

- Wild-type zebrafish embryos
- Embryo medium (e.g., E3 medium)
- **Methoxyacetaldehyde** stock solution
- Multi-well plates (e.g., 24- or 48-well)
- Stereomicroscope

Procedure:

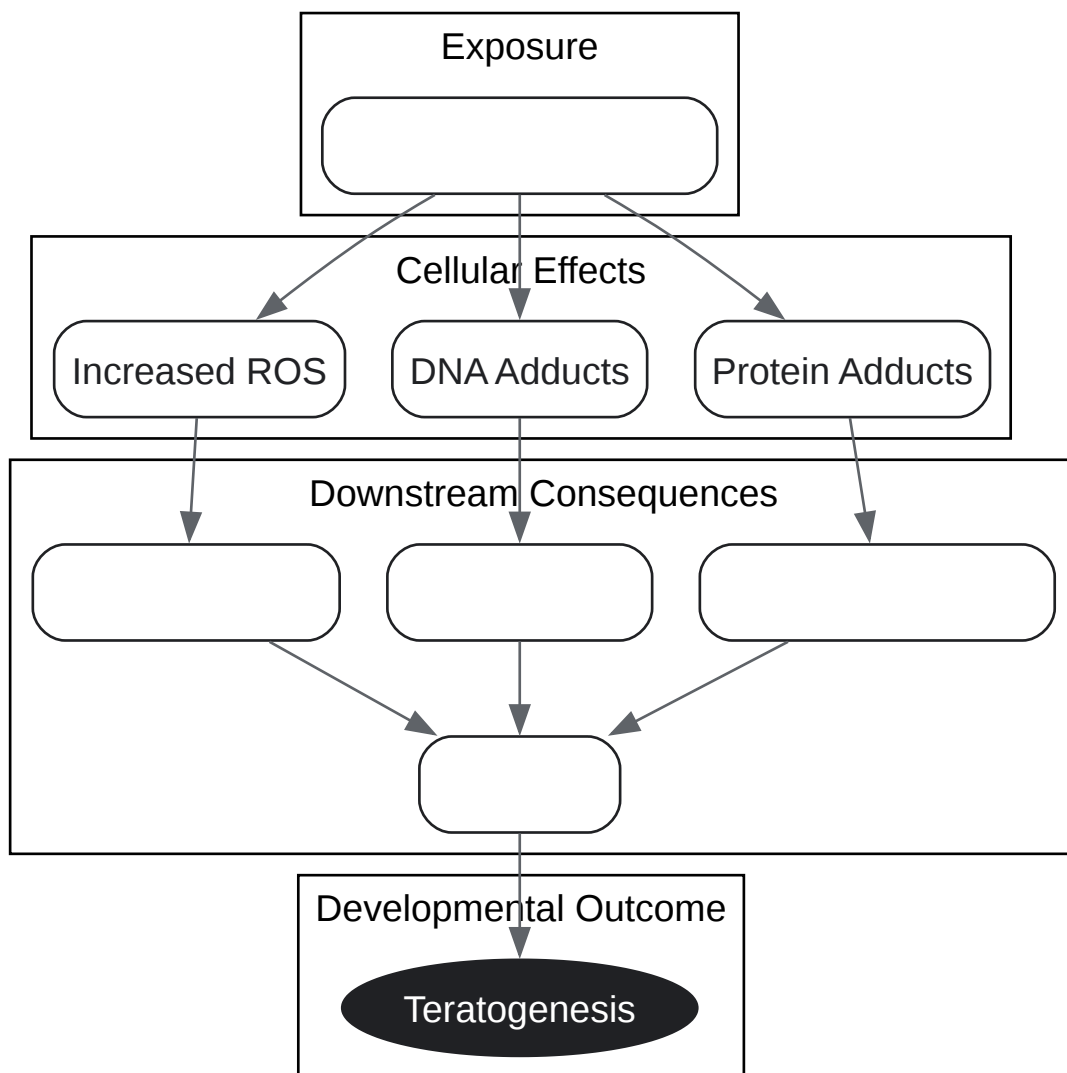
- Collect freshly fertilized zebrafish embryos and place them in embryo medium.
- At 4-6 hours post-fertilization (hpf), transfer healthy embryos into the wells of a multi-well plate.

- Expose the embryos to a range of concentrations of **methoxyacetaldehyde** in the embryo medium. Include a vehicle control.
- Incubate the embryos at 28.5°C.
- Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.
- Record various developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).
- Determine the concentration at which **methoxyacetaldehyde** induces significant developmental toxicity.

Signaling Pathways and Logical Relationships

Metabolic Pathway of 2-Methoxyethanol

Methoxyacetaldehyde is a key intermediate in the metabolic pathway of 2-methoxyethanol. This pathway is a critical consideration in toxicology and drug development, as the metabolites are often responsible for the observed biological effects.



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References

- 1. Purification [chem.rochester.edu]
- 2. The mother's role in protecting the fetal genome from aldehyde damage is revealed. - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 3. uoguelph.ca [uoguelph.ca]
- 4. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
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